molecular formula C20H18BrN5OS B2434527 N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1357718-85-4

N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2434527
CAS No.: 1357718-85-4
M. Wt: 456.36
InChI Key: FCZHOKPNPGFVQS-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18BrN5OS and its molecular weight is 456.36. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-bromophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5OS/c1-12(2)18-24-25-19-20(23-15-9-5-6-10-16(15)26(18)19)28-11-17(27)22-14-8-4-3-7-13(14)21/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHOKPNPGFVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H18_{18}BrN5_5OS
  • CAS Number : 1357718-85-4

This structure includes a bromophenyl group, a triazoloquinoxaline moiety, and a sulfanyl acetamide component. The presence of these functional groups suggests potential for diverse biological interactions.

1. Anticancer Properties

Research indicates that compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that various derivatives of this scaffold can induce cytotoxic effects in cancer cell lines such as A375 (melanoma), MDA-MB-231 (breast cancer), and HepG2 (hepatocellular carcinoma) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through modulation of apoptotic proteins like BAX and caspases .
CompoundCell Line TestedEC50 (nM)Reference
16aA3753158
16bA3753527
17aMDA-MB-231365

2. Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models. Research on related triazoloquinoxalines has demonstrated promising anticonvulsant activity in animal models .

3. Other Pharmacological Activities

Beyond anticancer and anticonvulsant properties, compounds featuring the triazoloquinoxaline structure have also been investigated for:

  • Antibacterial : Exhibiting activity against various bacterial strains.
  • Antifungal : Showing effectiveness against fungal infections.
  • Antiviral : Potential activity against viral pathogens.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis of Triazoloquinoxalines : A study synthesized various derivatives and evaluated their biological activities, noting that modifications to the substituents significantly impacted their efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific functional groups enhance activity against cancer cells and other targets. For example, the presence of halogen atoms often increases potency due to enhanced lipophilicity .
  • In Vivo Studies : Animal studies have confirmed the efficacy of certain derivatives in reducing tumor size and improving survival rates in cancer models .

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